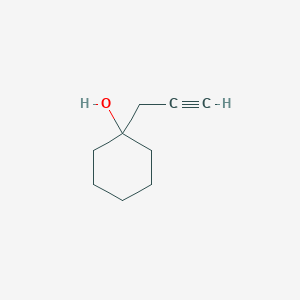

1-(2-Propynyl)cyclohexan-1-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-prop-2-ynylcyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O/c1-2-6-9(10)7-4-3-5-8-9/h1,10H,3-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVFVGPVYIWNTJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCC1(CCCCC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60172651 | |

| Record name | 1-(2-Propynyl)cyclohexan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60172651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19135-08-1 | |

| Record name | 1-(2-Propyn-1-yl)cyclohexanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19135-08-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Propyn-1-yl)cyclohexanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019135081 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(2-Propynyl)cyclohexan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60172651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-propynyl)cyclohexan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.921 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-(2-Propyn-1-yl)cyclohexanol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PCT7FEF7N3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(2-Propynyl)cyclohexan-1-ol (CAS: 19135-08-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(2-propynyl)cyclohexan-1-ol (CAS number 19135-08-1), a tertiary alkynyl alcohol with potential applications in organic synthesis and medicinal chemistry. This document details the physicochemical properties, synthesis methodologies, and predicted spectral data of the compound. Furthermore, a hypothetical biological role as an enzyme inhibitor is explored, including a putative signaling pathway, to stimulate further research into its potential therapeutic applications.

Physicochemical Properties

This compound is a small molecule featuring a cyclohexanol ring substituted with a propargyl group at the 1-position. The presence of both a hydroxyl group and a terminal alkyne makes it a versatile building block in organic synthesis. A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Source |

| CAS Number | 19135-08-1 | --INVALID-LINK-- |

| Molecular Formula | C₉H₁₄O | --INVALID-LINK-- |

| Molecular Weight | 138.21 g/mol | --INVALID-LINK-- |

| IUPAC Name | 1-(prop-2-yn-1-yl)cyclohexan-1-ol | --INVALID-LINK-- |

| SMILES | C#CCC1(CCCCC1)O | --INVALID-LINK-- |

| LogP | 1.70 | --INVALID-LINK-- |

| Topological Polar Surface Area (TPSA) | 20.23 Ų | --INVALID-LINK-- |

| Hydrogen Bond Donors | 1 | --INVALID-LINK-- |

| Hydrogen Bond Acceptors | 1 | --INVALID-LINK-- |

| Rotatable Bonds | 1 | --INVALID-LINK-- |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through nucleophilic addition of a propargyl group to cyclohexanone. Two common and effective methods for this transformation are the Grignard reaction and the Favorskii reaction.

Caption: General synthesis workflow for this compound.

Grignard Reaction Protocol

This protocol describes the synthesis of this compound via the reaction of cyclohexanone with propargylmagnesium bromide.

Materials:

-

Magnesium turnings

-

Anhydrous diethyl ether or THF

-

Propargyl bromide (3-bromopropyne)

-

Cyclohexanone

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and a nitrogen inlet, place magnesium turnings. Add a small amount of anhydrous diethyl ether or THF and a crystal of iodine to initiate the reaction. A solution of propargyl bromide in anhydrous diethyl ether is then added dropwise to the magnesium suspension. The reaction mixture is stirred and maintained at a gentle reflux until the magnesium is consumed.

-

Reaction with Cyclohexanone: The Grignard reagent solution is cooled to 0 °C in an ice bath. A solution of cyclohexanone in anhydrous diethyl ether is added dropwise with continuous stirring. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-3 hours.

-

Work-up and Purification: The reaction is quenched by the slow addition of a saturated aqueous ammonium chloride solution. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and filtered. The solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be purified by vacuum distillation or column chromatography on silica gel.

Favorskii Reaction Protocol

The Favorskii reaction provides an alternative route using a strong base to deprotonate the terminal alkyne, which then acts as the nucleophile.[1][2][3]

Materials:

-

Propyne (gas) or a suitable source of acetylide

-

Anhydrous solvent (e.g., THF, DMSO)

-

Strong base (e.g., sodium amide, potassium hydroxide)

-

Cyclohexanone

-

Dilute acid for work-up

-

Organic solvent for extraction (e.g., diethyl ether)

-

Anhydrous sodium sulfate

Procedure:

-

Formation of the Acetylide: In a reaction vessel under an inert atmosphere, a suspension of a strong base like sodium amide in an anhydrous solvent is prepared. Propyne gas is bubbled through the suspension, or a solution of a suitable propyne source is added to form the sodium propynide.

-

Reaction with Cyclohexanone: The solution of the acetylide is cooled, and cyclohexanone is added dropwise. The reaction mixture is stirred at low temperature and then allowed to warm to room temperature.

-

Work-up and Purification: The reaction is quenched by the addition of water or a dilute acid. The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated.

-

Purification: The product is purified by vacuum distillation or column chromatography.

Predicted Spectral Data

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 2.50 | t, J = 2.5 Hz | 1H | ≡C-H |

| ~ 2.30 | d, J = 2.5 Hz | 2H | -CH ₂-C≡ |

| ~ 1.80 | s | 1H | -OH |

| 1.70 - 1.40 | m | 10H | Cyclohexyl -CH ₂- |

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 82.0 | -C ≡CH |

| ~ 72.0 | -C≡C H |

| ~ 70.0 | Quaternary C -OH |

| ~ 45.0 | -C H₂-C≡ |

| ~ 38.0 | Cyclohexyl C2/C6 |

| ~ 25.0 | Cyclohexyl C4 |

| ~ 22.0 | Cyclohexyl C3/C5 |

Predicted IR Spectroscopy Data

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |

| ~ 3300 (sharp, strong) | ≡C-H | Stretch |

| ~ 3400 (broad) | O-H | Stretch |

| 2930, 2850 | C-H (sp³) | Stretch |

| ~ 2120 (weak) | -C≡C- | Stretch |

| ~ 1450 | C-H | Bend |

| ~ 1050 | C-O | Stretch |

Predicted Mass Spectrometry Data

| m/z | Ion |

| 138 | [M]⁺ (Molecular Ion) |

| 121 | [M-OH]⁺ |

| 99 | [M-C₃H₃]⁺ |

| 81 | [C₆H₉]⁺ |

Hypothetical Biological Activity and Signaling Pathway

While there is no specific reported biological activity for this compound, the presence of the propargyl group suggests a potential for this molecule to act as a mechanism-based enzyme inhibitor. Propargylamine-containing compounds are known to irreversibly inhibit monoamine oxidases (MAOs).[2] It is hypothesized that this compound could act as an inhibitor of a hypothetical enzyme, "Target Enzyme," which could be a flavoenzyme similar to MAO.

Caption: Hypothetical signaling pathway illustrating the inhibitory action of this compound.

In this hypothetical pathway, the "Target Enzyme" normally converts a substrate into a product that initiates a downstream signaling cascade, leading to a specific biological response. This compound is proposed to act as a mechanism-based inhibitor. It would initially bind to the active site of the enzyme and then undergo an enzyme-catalyzed transformation that generates a reactive intermediate. This intermediate would then covalently bind to a residue in the active site, leading to the irreversible inactivation of the enzyme. This would block the production of the signaling product, thereby inhibiting the downstream biological response.

Conclusion

This compound is a molecule with significant potential for applications in organic synthesis due to its bifunctional nature. The detailed synthesis protocols and predicted spectral data provided in this guide offer a solid foundation for its laboratory preparation and characterization. The hypothetical biological activity as an enzyme inhibitor, based on the known reactivity of the propargyl group, opens up avenues for future research in drug discovery and development. Further experimental validation of its synthesis, spectral properties, and biological effects is warranted to fully explore the potential of this compound.

References

- 1. Synthesis, Characterization, Anti-Inflammatory and in Vitro Antimicrobial Activity of Some Novel Alkyl/Aryl Substituted Tertiary Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Evidence for a Cyanine Link Between Propargylamine Drugs and Monoamine Oxidase Clarifies the Inactivation Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

An In-depth Technical Guide to 1-(2-Propynyl)cyclohexan-1-ol: Properties, Synthesis, and Spectroscopic Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of 1-(2-Propynyl)cyclohexan-1-ol. It includes a detailed, adaptable synthetic protocol and discusses the compound's key structural features and potential reactivity, offering valuable insights for its application in research and drug development.

Core Physical and Chemical Properties

This compound, with the CAS Number 19135-08-1, is a tertiary alcohol containing a terminal alkyne functionality.[1][2] This unique combination of functional groups makes it a valuable building block in organic synthesis. While experimental data on some physical properties are limited, computed values provide useful estimates.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 1-(prop-2-yn-1-yl)cyclohexan-1-ol | PubChem[1] |

| CAS Number | 19135-08-1 | ChemScene[2] |

| Molecular Formula | C₉H₁₄O | PubChem[1] |

| Molecular Weight | 138.21 g/mol | PubChem[1] |

| Appearance | Not available | - |

| Melting Point | Not available (Isomer 1-(1-propynyl)cyclohexanol: 46-50 °C) | Thermo Scientific[3] |

| Boiling Point | Not available (Isomer 1-(1-propynyl)cyclohexanol: 91-92 °C at 10 mmHg) | Thermo Scientific[3] |

| Density | Not available (Isomer 1-(1-propynyl)cyclohexanol: 0.98 g/cm³) | Chemsrc[4] |

| Topological Polar Surface Area (TPSA) | 20.23 Ų | ChemScene[2] |

| LogP (octanol-water partition coefficient) | 1.7049 | ChemScene[2] |

| Hydrogen Bond Donor Count | 1 | ChemScene[2] |

| Hydrogen Bond Acceptor Count | 1 | ChemScene[2] |

Synthesis of this compound

The synthesis of this compound can be effectively achieved via a Grignard reaction. This involves the reaction of a propargyl Grignard reagent with cyclohexanone. The following is a detailed experimental protocol adapted from a similar synthesis of a substituted cyclohexanol derivative.[5]

Experimental Protocol: Grignard Reaction

Reaction Scheme:

Materials:

-

Magnesium turnings

-

Anhydrous diethyl ether

-

Propargyl bromide (3-bromo-1-propyne)

-

Cyclohexanone

-

Saturated aqueous ammonium chloride solution

-

Anhydrous sodium sulfate

Procedure:

-

Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings. Add a small amount of anhydrous diethyl ether to cover the magnesium. A crystal of iodine can be added to initiate the reaction.

-

Add a solution of propargyl bromide in anhydrous diethyl ether dropwise from the dropping funnel to the magnesium suspension. The reaction is exothermic and should be controlled by the rate of addition to maintain a gentle reflux. After the addition is complete, stir the mixture at room temperature for 1 hour to ensure the complete formation of the Grignard reagent (propargylmagnesium bromide).

-

Reaction with Cyclohexanone: Cool the Grignard reagent solution in an ice bath. Add a solution of cyclohexanone in anhydrous diethyl ether dropwise from the dropping funnel. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

-

Work-up: Cool the reaction mixture in an ice bath and quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

-

Extraction and Purification: Separate the ethereal layer and extract the aqueous layer with diethyl ether (2-3 times). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the drying agent and remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Chemical Properties and Reactivity

The chemical properties of this compound are dictated by its two main functional groups: the tertiary hydroxyl group and the terminal alkyne.

-

Tertiary Alcohol: The hydroxyl group can undergo reactions typical of tertiary alcohols, such as dehydration under acidic conditions to form alkenes. It can also be converted to an ether or an ester under appropriate conditions. Due to steric hindrance, oxidation of the tertiary alcohol is not readily achieved.

-

Terminal Alkyne: The terminal alkyne is a versatile functional group for various chemical transformations. The acidic terminal proton can be deprotonated with a strong base to form an acetylide, which can then act as a nucleophile in various carbon-carbon bond-forming reactions. The alkyne can also participate in reactions such as:

-

Click Chemistry: The terminal alkyne is a key participant in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions.

-

Sonogashira Coupling: Palladium-catalyzed cross-coupling reaction with aryl or vinyl halides.

-

Hydration: Markovnikov or anti-Markovnikov addition of water to the triple bond to yield ketones or aldehydes, respectively.

-

Reduction: The alkyne can be partially reduced to a cis- or trans-alkene or fully reduced to an alkane.

-

Spectroscopic Analysis

While specific spectra for this compound are not widely available in public databases, the expected spectroscopic features can be predicted based on its structure.

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopy | Expected Features |

| ¹H NMR | - ≡C-H: A triplet around δ 2.0-2.5 ppm. - -CH₂-C≡: A doublet around δ 2.2-2.6 ppm. - Cyclohexyl Protons: A complex multiplet in the region of δ 1.2-1.8 ppm. - -OH: A broad singlet, the chemical shift of which is concentration and solvent dependent (typically δ 1.5-4.0 ppm). |

| ¹³C NMR | - ≡C-H: A signal around δ 70-75 ppm. - -C≡C-: A signal around δ 80-85 ppm. - -C-OH (quaternary): A signal around δ 70-75 ppm. - -CH₂-C≡: A signal around δ 30-35 ppm. - Cyclohexyl Carbons: Signals in the range of δ 20-40 ppm. |

| IR Spectroscopy | - -OH stretch: A broad band in the region of 3200-3600 cm⁻¹. - ≡C-H stretch: A sharp, strong band around 3300 cm⁻¹. - C≡C stretch: A weak band around 2100-2200 cm⁻¹. - C-H (sp³) stretch: Bands just below 3000 cm⁻¹. - C-O stretch: A band in the region of 1050-1150 cm⁻¹. |

| Mass Spectrometry | - Molecular Ion (M⁺): A peak at m/z = 138. - Fragmentation: Loss of water (M-18) to give a peak at m/z = 120. Loss of the propargyl group (M-39) to give a peak at m/z = 99. Other characteristic fragments from the cyclohexyl ring. |

Logical Relationships and Isomeric Considerations

It is crucial to distinguish this compound from its isomer, 1-(1-propynyl)cyclohexan-1-ol. The position of the triple bond significantly influences the chemical reactivity and spectroscopic properties.

Conclusion

This compound is a versatile synthetic intermediate with significant potential in various fields of chemical research, including the development of novel therapeutic agents. This guide provides a foundational understanding of its properties, a practical synthetic approach, and an overview of its expected spectroscopic characteristics. The presence of both a tertiary alcohol and a terminal alkyne in a single molecule offers a rich platform for diverse chemical modifications and the construction of complex molecular architectures. Further research into the experimental determination of its physical properties and exploration of its applications is warranted.

References

- 1. This compound | C9H14O | CID 87938 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. 1-(1-Propynyl)cyclohexanol, 98%, Thermo Scientific 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. 1-(1-propynyl)cyclohexanol | CAS#:697-37-0 | Chemsrc [chemsrc.com]

- 5. Synthesis and characterization of stereospecific 1-propargyl-2-(dimethoxymethyl)-1-cyclohexanols - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic and Synthetic Profile of 1-(2-Propynyl)cyclohexan-1-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics and a detailed synthetic protocol for the tertiary alcohol, 1-(2-Propynyl)cyclohexan-1-ol. Due to the limited availability of published experimental spectra for this specific compound, this document presents predicted spectroscopic data based on established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS). These predictions, summarized in structured tables, offer a valuable reference for the identification and characterization of this molecule.

Furthermore, a detailed experimental protocol for the synthesis of this compound is provided, enabling researchers to produce the compound for further study. The guide also includes a visualization of the logical workflow for spectroscopic analysis, rendered using Graphviz, to aid in understanding the process of structural elucidation.

Synthesis and Spectroscopic Data

The synthesis of this compound is typically achieved through the nucleophilic addition of a propargyl group to cyclohexanone. The following sections detail a standard experimental protocol for this synthesis and the predicted spectroscopic data for the resulting product.

Experimental Protocol: Synthesis of this compound

Materials:

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Propargyl bromide (3-bromopropyne)

-

Cyclohexanone

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware for Grignard reaction (three-neck flask, dropping funnel, condenser)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Preparation of Propargylmagnesium Bromide (Grignard Reagent):

-

In a flame-dried three-neck flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere, place magnesium turnings.

-

Add a small volume of anhydrous diethyl ether or THF to cover the magnesium.

-

Add a small crystal of iodine to initiate the reaction if necessary.

-

Dissolve propargyl bromide in anhydrous diethyl ether or THF and add it to the dropping funnel.

-

Add the propargyl bromide solution dropwise to the magnesium suspension with vigorous stirring. The reaction is exothermic and should be controlled by the rate of addition and, if necessary, an ice bath.

-

After the addition is complete, reflux the mixture gently for 30-60 minutes to ensure complete formation of the Grignard reagent. The solution should turn cloudy and grayish.

-

-

Reaction with Cyclohexanone:

-

Cool the Grignard reagent solution to 0 °C using an ice bath.

-

Dissolve cyclohexanone in anhydrous diethyl ether or THF and add it to the dropping funnel.

-

Add the cyclohexanone solution dropwise to the stirred Grignard reagent at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

-

Work-up and Purification:

-

Cool the reaction mixture in an ice bath and quench it by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

-

Separate the organic layer. Extract the aqueous layer with two portions of diethyl ether.

-

Combine the organic layers and wash them with brine (saturated NaCl solution).

-

Dry the combined organic phase over anhydrous magnesium sulfate or sodium sulfate.

-

Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

-

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the chemical structure and typical values for similar functional groups and structural motifs.

Table 1: Predicted ¹H NMR Data (CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 2.5 | t | 1H | ≡C-H |

| ~ 2.3 | d | 2H | -C≡C-CH₂ - |

| ~ 1.8 | s | 1H | -OH |

| ~ 1.7 - 1.4 | m | 10H | Cyclohexyl -CH₂ - |

Table 2: Predicted ¹³C NMR Data (CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 82 | C ≡C-H |

| ~ 72 | C≡C -H |

| ~ 70 | C -OH (quaternary) |

| ~ 45 | -C≡C-C H₂- |

| ~ 38 | Cyclohexyl C2/C6 |

| ~ 25 | Cyclohexyl C4 |

| ~ 22 | Cyclohexyl C3/C5 |

Table 3: Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| ~ 3400 (broad) | O-H | Stretching |

| ~ 3300 (sharp) | ≡C-H | Stretching |

| ~ 2930, 2850 | C-H (sp³) | Stretching |

| ~ 2120 (weak) | -C≡C- | Stretching |

| ~ 1450 | C-H | Bending |

| ~ 1150 | C-O | Stretching |

Table 4: Predicted Mass Spectrometry Data (EI)

| m/z | Interpretation |

| 138 | [M]⁺ (Molecular Ion) |

| 123 | [M - CH₃]⁺ |

| 109 | [M - C₂H₅]⁺ or [M - CHO]⁺ |

| 99 | [M - C₃H₃]⁺ (loss of propargyl group) |

| 81 | [C₆H₉]⁺ |

| 55 | [C₄H₇]⁺ |

Spectroscopic Analysis Workflow

The structural elucidation of a newly synthesized compound like this compound follows a logical progression of spectroscopic analyses. The following diagram illustrates this workflow.

Caption: Workflow for the synthesis and spectroscopic characterization of this compound.

This guide provides a foundational understanding of the synthesis and expected spectroscopic properties of this compound. The detailed protocols and predicted data serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of this and related molecules in the field of drug discovery and development.

An In-Depth Technical Guide to the Infrared (IR) Spectroscopy of 1-(2-Propynyl)cyclohexan-1-ol

This technical guide provides a comprehensive overview of the infrared (IR) spectroscopic analysis of 1-(2-Propynyl)cyclohexan-1-ol, a molecule incorporating both a tertiary alcohol and a terminal alkyne functional group. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry, offering detailed insights into spectral interpretation, experimental methodologies, and the logical workflow for analysis.

Introduction to the Infrared Spectroscopy of this compound

Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups within a molecule by measuring the absorption of infrared radiation.[1][2] For this compound (Molecular Formula: C₉H₁₄O, CAS No: 19135-08-1), IR spectroscopy is instrumental in confirming the presence of its key structural features: the hydroxyl (-OH) group of the tertiary alcohol and the carbon-carbon triple bond (C≡C) and terminal alkyne C-H bond of the propynyl group.[3][4] The analysis of the IR spectrum allows for the verification of the successful synthesis of this compound and can provide information about its purity.

Predicted Infrared Spectral Data

| Vibrational Mode | Functional Group | Expected Frequency (cm⁻¹) | Intensity | Characteristics |

| O-H Stretch | Tertiary Alcohol | 3500 - 3200 | Strong | Broad band due to intermolecular hydrogen bonding.[2][5] |

| ≡C-H Stretch | Terminal Alkyne | ~3300 | Strong | Sharp and intense peak.[6][7] |

| sp³ C-H Stretch | Cyclohexane & CH₂ | 3000 - 2850 | Strong | Multiple sharp peaks.[7] |

| C≡C Stretch | Terminal Alkyne | 2260 - 2100 | Weak-Medium | Sharp peak, may be weak due to low polarity.[6][8] |

| C-O Stretch | Tertiary Alcohol | ~1150 | Strong | Characteristic for tertiary alcohols.[9] |

Experimental Protocols

The acquisition of a high-quality IR spectrum of this compound requires careful sample preparation and instrument operation. The following is a detailed methodology for obtaining the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

3.1. Instrumentation and Materials

-

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer equipped with a deuterated triglycine sulfate (DTGS) or mercury cadmium telluride (MCT) detector.

-

Sample Preparation:

-

For a neat liquid sample: Sodium chloride (NaCl) or potassium bromide (KBr) salt plates.

-

For a solution: Infrared-grade solvent (e.g., carbon tetrachloride, CCl₄), volumetric flasks, and an appropriate liquid sample cell with NaCl or KBr windows.

-

-

Compound: Purified this compound.

-

Miscellaneous: Pipettes, lens paper, and appropriate personal protective equipment (PPE).

3.2. Sample Preparation

-

Neat Liquid Film Method:

-

Ensure the NaCl or KBr salt plates are clean and dry. Handle them only by the edges to avoid moisture contamination from fingerprints.

-

Place one to two drops of this compound onto the surface of one salt plate.

-

Carefully place the second salt plate on top, spreading the liquid into a thin, uniform film. Avoid the formation of air bubbles.

-

Mount the sandwiched plates into the spectrometer's sample holder.

-

-

Solution Method:

-

Prepare a dilute solution (typically 1-5% w/v) of this compound in an IR-transparent solvent like CCl₄.

-

Fill the liquid sample cell with the prepared solution, ensuring no air bubbles are trapped in the light path.

-

Place the filled cell in the spectrometer's sample holder. A reference cell containing only the solvent should also be run to obtain a background spectrum.

-

3.3. Data Acquisition

-

Background Spectrum: Before running the sample, acquire a background spectrum with either an empty beam path (for the neat sample) or the solvent-filled reference cell. This will account for absorptions from atmospheric water and carbon dioxide, as well as the solvent.

-

Sample Spectrum: Place the prepared sample in the spectrometer's beam path and acquire the spectrum.

-

Parameters: A typical acquisition would involve co-adding 16 to 32 scans at a resolution of 4 cm⁻¹. The data is typically collected over the mid-infrared range of 4000 to 400 cm⁻¹.

-

Data Processing: The instrument's software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Logical Workflow for Spectral Analysis

The interpretation of the resulting IR spectrum should follow a logical progression to identify the key functional groups and confirm the structure of this compound.

Interpretation of Key Spectral Features

-

O-H Stretching Vibration: The most prominent feature in the spectrum is expected to be a strong, broad absorption band in the 3500-3200 cm⁻¹ region.[2][5] This broadening is a direct result of intermolecular hydrogen bonding between the hydroxyl groups of the alcohol molecules.

-

≡C-H Stretching Vibration: A sharp and intense peak should be observed at approximately 3300 cm⁻¹.[6][7] This band is highly characteristic of a terminal alkyne and its sharpness helps to distinguish it from the broad O-H band which may overlap in this region.

-

sp³ C-H Stretching Vibrations: Strong, sharp absorptions between 3000 and 2850 cm⁻¹ are indicative of the C-H bonds within the cyclohexane ring and the methylene group of the propynyl side chain.[7]

-

C≡C Stretching Vibration: A weak to medium intensity, sharp peak is anticipated in the 2260-2100 cm⁻¹ range.[6][8] The intensity of this absorption can be variable; in highly symmetrical alkynes, it may be very weak or absent.

-

C-O Stretching Vibration: A strong absorption band around 1150 cm⁻¹ is characteristic of the C-O single bond in a tertiary alcohol.[9] The position of this band can help distinguish it from primary (~1050 cm⁻¹) and secondary (~1100 cm⁻¹) alcohols.

Conclusion

The infrared spectrum of this compound provides definitive evidence for its key functional groups. Through the systematic analysis of the characteristic absorption bands for the tertiary alcohol and terminal alkyne moieties, researchers can confidently verify the identity and structural integrity of the molecule. The experimental protocols and analytical workflow detailed in this guide provide a robust framework for obtaining and interpreting high-quality IR spectra for this and similar compounds, which is a critical step in synthetic chemistry and drug development.

References

- 1. webassign.net [webassign.net]

- 2. personal.utdallas.edu [personal.utdallas.edu]

- 3. chemscene.com [chemscene.com]

- 4. This compound | C9H14O | CID 87938 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. IR Spectrum: Alcohols and Phenols [quimicaorganica.org]

Mass Spectrometry Analysis of 1-(2-Propynyl)cyclohexan-1-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometry analysis of 1-(2-Propynyl)cyclohexan-1-ol. Due to the limited availability of direct mass spectral data for this specific compound in publicly accessible literature, this document outlines a theoretical approach based on established fragmentation patterns of analogous structures, namely tertiary alcohols and terminal alkynes. The methodologies and data presented herein serve as a predictive framework for researchers undertaking the analysis of this and structurally related molecules.

Introduction to this compound

This compound is a tertiary alcohol containing a terminal alkyne functional group. Its structural features suggest potential applications in medicinal chemistry and materials science, often serving as a building block in organic synthesis. Mass spectrometry is a critical analytical technique for the characterization of such compounds, providing vital information on molecular weight and structural features through fragmentation analysis.

Predicted Mass Spectrum Fragmentation

The mass spectrum of this compound is expected to be characterized by the initial formation of a molecular ion (M+) upon electron ionization, followed by fragmentation through several predictable pathways. The key fragmentation routes are anticipated to be alpha-cleavage and dehydration, which are characteristic of tertiary alcohols.

Key Predicted Fragments:

The following table summarizes the expected major fragments, their mass-to-charge ratio (m/z), and the proposed fragmentation mechanism. The relative abundance is a theoretical estimation based on the predicted stability of the resulting ions.

| m/z | Proposed Fragment Ion | Proposed Fragmentation Pathway | Predicted Relative Abundance |

| 138 | [C₉H₁₄O]⁺• | Molecular Ion | Low |

| 123 | [C₈H₁₁O]⁺ | Loss of a methyl radical (•CH₃) - unlikely | Very Low |

| 120 | [C₉H₁₂]⁺• | Dehydration - Loss of H₂O | High |

| 105 | [C₈H₉]⁺ | Loss of H₂O and a methyl radical (•CH₃) | Moderate |

| 99 | [C₆H₁₁O]⁺ | Alpha-cleavage - Loss of the propynyl group (•C₃H₃) | High |

| 81 | [C₆H₉]⁺ | Loss of the propynyl group and H₂O | Moderate |

| 41 | [C₃H₅]⁺ | Propargyl cation | Moderate |

| 39 | [C₃H₃]⁺ | Propynyl cation | High |

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

For the analysis of a semi-volatile compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is the recommended technique.

Instrumentation:

-

Gas Chromatograph: Equipped with a capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

-

Mass Spectrometer: Capable of electron ionization (EI) at 70 eV.

GC Conditions:

-

Injector Temperature: 250 °C

-

Oven Program:

-

Initial temperature: 60 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 280 °C.

-

Final hold: 5 minutes at 280 °C.

-

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Injection Volume: 1 µL (splitless injection).

MS Conditions:

-

Ion Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Scan Range: m/z 35-500.

Sample Preparation:

Dissolve 1 mg of this compound in 1 mL of a suitable volatile solvent such as dichloromethane or ethyl acetate.

Visualizations

The following diagrams illustrate the proposed experimental workflow and the logical fragmentation pattern of this compound.

Caption: Experimental workflow for the GC-MS analysis of this compound.

Caption: Predicted fragmentation pathway of this compound in mass spectrometry.

Signaling Pathways

Currently, there is no established signaling pathway in which this compound is known to be directly involved. Its structural motifs, however, suggest that it could be a precursor for molecules designed to interact with various biological targets, but further research is required to elucidate any specific biological activity.

Conclusion

The mass spectrometric analysis of this compound can be effectively approached using GC-MS with electron ionization. While direct experimental data is scarce, a predictive understanding of its fragmentation pattern can be derived from the known behavior of tertiary alcohols and terminal alkynes. The primary fragmentation pathways are expected to be dehydration and alpha-cleavage, leading to characteristic fragment ions. The experimental protocol and predictive data presented in this guide provide a solid foundation for the analytical characterization of this compound and can aid researchers and drug development professionals in their studies.

In-Depth Technical Guide on the Stability and Storage of 1-(2-Propynyl)cyclohexan-1-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 1-(2-Propynyl)cyclohexan-1-ol. The information is curated for professionals in research and drug development who utilize this compound in their work.

Chemical and Physical Properties

This compound is a tertiary alcohol containing a terminal alkyne group. Its chemical structure influences its stability and reactivity profile.

| Property | Value | Source |

| Chemical Formula | C₉H₁₄O | [1] |

| Molecular Weight | 138.21 g/mol | [1] |

| IUPAC Name | 1-(prop-2-yn-1-yl)cyclohexan-1-ol | [2] |

| CAS Number | 19135-08-1 | [1] |

| Appearance | Not explicitly stated, but related compounds are typically colorless liquids or low-melting solids. | |

| Purity (typical) | ≥95% | [1] |

Stability Profile

2.1. Thermal Stability

Propargyl alcohols are known to be susceptible to thermal decomposition and polymerization, especially at elevated temperatures or in the presence of a base.[3][4] The tertiary nature of the alcohol in this compound may offer some steric hindrance, but caution should still be exercised at high temperatures.

2.2. Oxidative Stability

Tertiary alcohols are generally resistant to oxidation under standard conditions because they lack a hydrogen atom on the carbon bearing the hydroxyl group.[4] However, the propargyl group can be susceptible to oxidation. Strong oxidizing agents could potentially lead to the formation of various oxidation products. Aerobic oxidation of propargylic alcohols, sometimes catalyzed by metal complexes, can yield α,β-unsaturated alkynals or alkynones.[5][6]

2.3. Photostability

Compounds containing alkyne functionalities can be sensitive to light. While specific photostability studies on this compound are not available, related compounds like cyclohexanol have been shown to undergo photodegradation.[7][8] Therefore, it is prudent to protect the compound from light to prevent potential degradation.

2.4. pH Stability

The stability of this compound can be influenced by pH.

-

Acidic Conditions: In the presence of strong acids, tertiary alcohols can be prone to dehydration, potentially leading to the formation of alkenes. The alkyne group is generally stable under acidic conditions but can undergo hydration in the presence of certain catalysts.

-

Basic Conditions: As with other propargyl alcohols, this compound may be unstable in the presence of strong bases, which can catalyze polymerization or rearrangement reactions.[3]

Recommended Storage Conditions

Based on the stability profile, the following storage conditions are recommended to ensure the integrity of this compound:

| Condition | Recommendation | Rationale |

| Temperature | Store in a cool, well-ventilated area. Refrigeration (2-8 °C) is advisable for long-term storage. | To minimize thermal degradation and potential polymerization.[3][4] |

| Light | Protect from light. Store in an amber vial or a light-proof container. | To prevent photochemical degradation.[7][8] |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | To prevent oxidation of the propargyl group.[5][6] |

| Container | Keep in a tightly sealed, suitable container. | To prevent contamination and exposure to moisture and air. |

| Incompatibilities | Segregate from strong oxidizing agents, strong acids, and strong bases. | To avoid hazardous reactions and degradation.[3] |

Experimental Protocols for Stability Assessment

For researchers needing to perform formal stability studies, the following experimental protocols, based on forced degradation principles, can be adapted.

4.1. Forced Degradation Studies

Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods.

Caption: Workflow for forced degradation studies.

4.1.1. Acid and Base Hydrolysis

-

Prepare a solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

-

To separate aliquots of the solution, add an equal volume of 0.1 M hydrochloric acid and 0.1 M sodium hydroxide, respectively.

-

Maintain the samples at a controlled temperature (e.g., 60°C) and monitor for degradation over time (e.g., at 2, 4, 8, and 24 hours).

-

At each time point, withdraw a sample, neutralize it if necessary, and analyze using a stability-indicating analytical method.

4.1.2. Oxidative Degradation

-

Prepare a solution of the compound as described above.

-

Add a controlled amount of an oxidizing agent, such as 3% hydrogen peroxide.

-

Keep the sample at room temperature, protected from light, and monitor for degradation at various time intervals.

-

Analyze the samples using a suitable analytical method.

4.1.3. Thermal Degradation

-

Place a known amount of the solid compound in a controlled temperature and humidity chamber (e.g., 70°C / 75% RH).

-

Monitor for physical changes and analyze for degradation at specified time points.

-

For solution-state thermal stability, prepare a solution of the compound and heat it at a controlled temperature, monitoring for degradation over time.

4.1.4. Photostability

-

Expose a solution of the compound and the solid compound to light conditions as specified in the ICH Q1B guideline (an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).

-

A control sample should be kept in the dark under the same temperature conditions.

-

Analyze both the exposed and control samples for degradation.

4.2. Stability-Indicating Analytical Method Development

A stability-indicating analytical method is crucial to separate and quantify the parent compound from any potential degradation products.

Caption: Analytical method development workflow.

4.2.1. High-Performance Liquid Chromatography (HPLC)

-

Column: A reversed-phase column (e.g., C18) is generally suitable for a compound of this polarity.

-

Mobile Phase: A gradient elution with a mixture of water (with a suitable buffer, e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol) is a good starting point.

-

Detection: UV detection may be challenging due to the lack of a strong chromophore. A low wavelength (e.g., ~210 nm) might be used. Mass spectrometry (MS) detection would be more specific and sensitive for identifying and quantifying the parent compound and its degradation products.

4.2.2. Gas Chromatography (GC)

-

Given the volatility of related compounds, GC could be a suitable technique.

-

Column: A non-polar or medium-polarity column (e.g., DB-1, DB-5) would be appropriate.

-

Injector and Detector: A split/splitless injector and a flame ionization detector (FID) or a mass spectrometer (MS) can be used. GC-MS would be particularly powerful for identifying unknown degradation products.

4.2.3. Characterization of Degradation Products If significant degradation is observed, techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy will be essential for the structural elucidation of the degradation products. While a specific mass spectrum for this compound is not readily available in public databases, related structures like 1,2-cyclohexanediol show characteristic fragmentation patterns that can aid in identification.[9] Similarly, NMR data for the parent compound, though not found in a dedicated public spectrum, can be predicted and would be crucial for comparing with the spectra of isolated degradation products.

Potential Degradation Pathways

Based on the chemical nature of this compound, several potential degradation pathways can be hypothesized.

Caption: Potential degradation pathways.

-

Dehydration: Under acidic conditions, the tertiary alcohol could undergo elimination to form an alkene.

-

Polymerization: The terminal alkyne can polymerize, especially with heat or in the presence of a base.

-

Oxidation: The propargyl group is susceptible to oxidation, which could lead to the formation of aldehydes, ketones, or carboxylic acids.

-

Rearrangement: Propargylic alcohols can undergo various rearrangement reactions, such as the Meyer-Schuster rearrangement, particularly under acidic conditions, to form α,β-unsaturated carbonyl compounds.[10]

Conclusion

This compound is a compound that requires careful handling and storage to maintain its stability. Key considerations include protection from heat, light, and incompatible substances such as strong acids, bases, and oxidizing agents. For researchers and drug development professionals, understanding its potential degradation pathways and employing robust, stability-indicating analytical methods are crucial for ensuring the quality and reliability of their work. The experimental protocols outlined in this guide provide a framework for conducting thorough stability assessments.

References

- 1. chemscene.com [chemscene.com]

- 2. This compound | C9H14O | CID 87938 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. rawsource.com [rawsource.com]

- 4. thieme-connect.com [thieme-connect.com]

- 5. Aerobic Oxidation of Propargylic Alcohols to α,β-Unsaturated Alkynals or Alkynones Catalyzed by Fe(NO3)3·9H2O, TEMPO and Sodium Chloride in Toluene [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. 1,2-Cyclohexanediol [webbook.nist.gov]

- 10. Electrophilic halogenations of propargyl alcohols: paths to α-haloenones, β-haloenones and mixed β,β-dihaloenones - PMC [pmc.ncbi.nlm.nih.gov]

Potential hazards and safety precautions for 1-(2-Propynyl)cyclohexan-1-ol

An In-depth Technical Guide on the Potential Hazards and Safety Precautions for 1-(2-Propynyl)cyclohexan-1-ol

Chemical Identification and Overview

Chemical Name: this compound Synonyms: 1-(2-propyn-1-yl)cyclohexanol, 1-(Prop-2-yn-1-yl)cyclohexan-1-ol[1][2] CAS Number: 19135-08-1[1][2] Molecular Formula: C₉H₁₄O[1][2] Molecular Weight: 138.21 g/mol [1][2]

This document provides a comprehensive technical overview of the potential hazards and essential safety precautions for this compound, a compound utilized in laboratory and chemical synthesis settings. Adherence to the safety protocols outlined herein is critical for minimizing risks to personnel and the environment.

Hazard Identification and GHS Classification

This compound is classified as an irritant. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications based on available data.[1]

Table 1: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement | Pictogram | Signal Word |

|---|---|---|---|---|

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | Warning | |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation | Warning |

| Specific Target Organ Toxicity (Single Exposure); Respiratory Tract Irritation | 3 | H335: May cause respiratory irritation | | Warning |

Source: PubChem CID 87938[1]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented below. These properties are essential for understanding its behavior and for implementing appropriate storage and handling procedures.

Table 2: Physical and Chemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 138.21 g/mol | PubChem[1] |

| Molecular Formula | C₉H₁₄O | PubChem[1] |

| Physical State | Solid (at STP) | Fisher Scientific[3] |

| Melting Point | 46 - 47 °C / 114.8 - 116.6 °F | Fisher Scientific[3] |

| LogP (Octanol/Water Partition Coefficient) | 1.7049 | ChemScene[2] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |

| Rotatable Bond Count | 1 | ChemScene[2] |

Detailed Safety Protocols and Methodologies

Strict adherence to established safety protocols is mandatory when handling this compound. The following sections detail the necessary precautions and emergency procedures.

Personal Protective Equipment (PPE)

A risk assessment should always precede handling. The following PPE is recommended to minimize exposure.

-

Eye Protection: Wear chemical safety goggles and a face shield that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3][4]

-

Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and clothing, such as a lab coat, to prevent skin exposure.[3]

-

Respiratory Protection: If vapors or aerosols are generated, or if working outside of a fume hood, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[5] Ensure proper maintenance and testing of respiratory devices.

Safe Handling and Storage

-

Handling:

-

Work under a chemical fume hood to minimize inhalation of vapors.[4]

-

Avoid contact with skin, eyes, and clothing.[3]

-

Do not ingest or inhale the substance.[3]

-

Keep away from open flames, hot surfaces, and sources of ignition.[5]

-

Use non-sparking tools and take precautionary measures against static discharge.[5]

-

Wash hands thoroughly after handling.[4]

-

-

Storage:

Caption: General workflow for safely handling this compound.

Emergency Procedures: First Aid

Immediate action is required in case of exposure. Always show the Safety Data Sheet (SDS) to the attending physician.

-

Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If symptoms persist, call a physician.[5]

-

Skin Contact: Immediately take off all contaminated clothing. Rinse the affected skin area with plenty of water and soap for at least 15 minutes.[3]

-

Eye Contact: Immediately rinse eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Immediately call an ophthalmologist.

-

Ingestion: Clean mouth with water and drink plenty of water afterwards. Do not induce vomiting. Call a physician immediately.[3]

Caption: Decision logic for first-aid response to exposure incidents.

Accidental Release Measures

In the event of a spill, follow these procedures to mitigate hazards.

-

Evacuate Personnel: Clear the area of all non-essential personnel and move upwind.

-

Ensure Ventilation: Ensure adequate ventilation in the affected area.

-

Remove Ignition Sources: Eliminate all potential sources of ignition (sparks, flames, hot surfaces).[6]

-

Containment: Prevent the product from entering drains by using barriers or covering drains.

-

Absorption: For liquid spills, take up the material with a liquid-absorbent, inert material (e.g., Chemizorb®, sand, earth).

-

Collection and Disposal: Collect the absorbed material and place it in suitable, closed containers for disposal.

-

Decontamination: Clean the affected area thoroughly.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide (CO₂).

-

Specific Hazards: The substance is combustible.[4][7] Containers may explode when heated.[4][7] Thermal decomposition can release irritating gases and vapors.

-

Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[4][7]

Toxicological Information

The toxicological properties of this compound have not been fully investigated.[3] However, based on its GHS classification, the following effects are anticipated:

-

Inhalation: May cause respiratory tract irritation.[1] High concentrations of vapors may lead to symptoms like headache, dizziness, and drowsiness, similar to other alcohols.[6][8]

-

Skin Contact: Causes skin irritation.[1] Prolonged or repeated contact may lead to dryness or dermatitis.[6]

-

Eye Contact: Causes serious eye irritation, which can result in redness, pain, and watering.[1][8]

-

Ingestion: Accidental ingestion may be harmful.

No specific data is available regarding mutagenic, carcinogenic, or reproductive effects for this compound.[3]

Disposal Considerations

All waste materials must be disposed of in accordance with federal, state, and local environmental regulations. Contact a licensed professional waste disposal service to dispose of this material. Do not allow the chemical to enter drains or waterways.

References

- 1. This compound | C9H14O | CID 87938 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. fishersci.com [fishersci.com]

- 4. durhamtech.edu [durhamtech.edu]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. datasheets.scbt.com [datasheets.scbt.com]

- 7. fishersci.com [fishersci.com]

- 8. laballey.com [laballey.com]

Methodological & Application

Application Notes and Protocols: Synthesis of 1-(2-Propynyl)cyclohexan-1-ol from Cyclohexanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 1-(2-Propynyl)cyclohexan-1-ol from cyclohexanone. The described methodology is a Barbier-type reaction, a facile and effective method for the formation of carbon-carbon bonds. This reaction involves the in-situ formation of an organometallic reagent from propargyl bromide and a metal, which then undergoes nucleophilic addition to the carbonyl group of cyclohexanone. This application note includes a comprehensive experimental protocol, a summary of quantitative data, and characterization details for the final product.

Introduction

Propargylated alcohols are valuable intermediates in organic synthesis, serving as precursors for a variety of molecular scaffolds in drug discovery and materials science. The synthesis of this compound, a tertiary propargyl alcohol, is a key step in the elaboration of more complex molecules. The Barbier-type reaction offers a convenient one-pot approach for this transformation, avoiding the separate preparation of a Grignard or other organometallic reagents. This protocol details a zinc-mediated Barbier-type propargylation of cyclohexanone.

Reaction Scheme

The synthesis of this compound is achieved through the reaction of cyclohexanone with propargyl bromide in the presence of zinc powder. The reaction proceeds via the formation of an organozinc intermediate, which then adds to the carbonyl carbon of cyclohexanone.

Reaction scheme for the synthesis of this compound

Experimental Protocol

This protocol is adapted from a general procedure for the zinc-mediated Barbier-type reaction.[1]

Materials:

-

Cyclohexanone (C₆H₁₀O)

-

Propargyl bromide (80% solution in toluene) (C₃H₃Br)

-

Zinc powder (Zn)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous Ammonium Chloride (NH₄Cl) solution

-

10% aqueous Hydrochloric acid (HCl)

-

Diethyl ether (Et₂O)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask

-

Stirring apparatus

-

Dropping funnel

-

Separatory funnel

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add zinc powder (1.0 equivalent). The flask is then charged with anhydrous THF.

-

Addition of Propargyl Bromide: A solution of propargyl bromide (1.0 equivalent) in anhydrous THF is added dropwise to the stirred suspension of zinc in THF. The mixture is stirred for 1 hour at room temperature.

-

Addition of Cyclohexanone: A solution of cyclohexanone (1.0 equivalent) in anhydrous THF is then added dropwise to the reaction mixture.

-

Reaction: The reaction mixture is stirred at room temperature for 3 hours.

-

Work-up: After 3 hours, a saturated aqueous solution of ammonium chloride is added to the reaction mixture. The mixture is stirred for an additional 30 minutes.

-

Extraction: The reaction mixture is filtered to remove any unreacted zinc. The filtrate is transferred to a separatory funnel, and 10% hydrochloric acid is added. The organic layer is separated, and the aqueous layer is extracted with diethyl ether (3 x volume of the aqueous layer).

-

Drying and Concentration: The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude product can be purified by flash column chromatography on silica gel to afford the pure this compound.

Data Presentation

Table 1: Quantitative Data for the Synthesis of this compound

| Parameter | Value |

| Molecular Formula | C₉H₁₄O |

| Molecular Weight | 138.21 g/mol |

| Physical State | Expected to be a liquid or low-melting solid |

| Purity (commercial) | ≥95%[2] |

| Yield | Not explicitly reported, but generally good for Barbier-type reactions. |

Table 2: Spectroscopic Data for this compound

| Data Type | Key Features |

| ¹H NMR | The spectrum is expected to show signals for the acetylenic proton (C≡C-H ), the methylene protons adjacent to the alkyne and the ring (-CH ₂-C≡CH), and the methylene protons of the cyclohexyl ring. The hydroxyl proton (-OH ) signal may be broad and its chemical shift can vary with concentration and solvent. |

| ¹³C NMR | The spectrum should display characteristic signals for the acetylenic carbons (C ≡C -H), the quaternary carbon of the cyclohexyl ring attached to the hydroxyl and propargyl groups (C -OH), the carbon of the methylene group in the propargyl chain (-C H₂-), and the carbons of the cyclohexyl ring. |

| IR | The infrared spectrum is expected to show a characteristic absorption band for the O-H stretch of the alcohol (typically broad, around 3600-3200 cm⁻¹), a sharp absorption for the terminal alkyne C≡C-H stretch (around 3300 cm⁻¹), and a weaker absorption for the C≡C triple bond stretch (around 2100 cm⁻¹). C-H stretching and bending vibrations for the alkyl groups will also be present. |

Note: Specific, experimentally-derived spectroscopic data for this compound was not available in the cited search results. The information provided is based on general principles of NMR and IR spectroscopy for similar structures.

Mandatory Visualization

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

The Barbier-type reaction provides a straightforward and efficient method for the synthesis of this compound from readily available starting materials. This protocol can be a valuable tool for researchers in organic synthesis and medicinal chemistry, enabling the production of this versatile building block for further chemical transformations. Further optimization of reaction conditions, such as temperature and reaction time, may lead to improved yields. Full spectroscopic characterization of the purified product is recommended to confirm its identity and purity.

References

Application Notes and Protocols for the Synthesis of 1-(2-Propynyl)cyclohexan-1-ol via Grignard Reaction

Introduction

The Grignard reaction is a fundamental and versatile method in organic chemistry for the formation of carbon-carbon bonds. This application note provides a detailed protocol for the synthesis of 1-(2-propynyl)cyclohexan-1-ol, a valuable synthetic intermediate. The synthesis involves the reaction of a propargyl Grignard reagent with cyclohexanone. The terminal alkyne functionality in the product molecule makes it a useful building block in various applications, including click chemistry and the synthesis of more complex molecules.[1] The protocol emphasizes the critical parameters for the successful and safe execution of this synthesis.

Reaction Scheme

The overall reaction involves two main steps: the formation of the propargylmagnesium bromide Grignard reagent and its subsequent reaction with cyclohexanone, followed by an aqueous workup.

-

Step 1: Formation of Propargylmagnesium Bromide HC≡CCH₂Br + Mg → HC≡CCH₂MgBr

-

Step 2: Reaction with Cyclohexanone and Workup HC≡CCH₂MgBr + C₆H₁₀O → C₉H₁₃OMgBr C₉H₁₃OMgBr + H₂O → C₉H₁₄O + Mg(OH)Br

Experimental Protocols

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| Magnesium turnings | 99.8% | Sigma-Aldrich | |

| Propargyl bromide (3-bromopropyne) | ~80% in toluene | Sigma-Aldrich | Freshly distilled before use is recommended. Potent lachrymator.[2] |

| Cyclohexanone | ≥99% | Sigma-Aldrich | Should be dry and free of acidic impurities. |

| Anhydrous Diethyl Ether (Et₂O) | ≥99.8% | Sigma-Aldrich | Must be scrupulously dry.[2][3] |

| Mercuric chloride (HgCl₂) or Zinc Bromide (ZnBr₂) | ACS reagent | Sigma-Aldrich | Catalyst. Highly toxic.[2][4] Mercury-free alternatives are preferred.[4][5] |

| Saturated aqueous ammonium chloride (NH₄Cl) | ACS reagent | For quenching the reaction. | |

| Anhydrous magnesium sulfate (MgSO₄) | For drying the organic phase. | ||

| Iodine (I₂) | Optional, for initiating the reaction. |

Apparatus

-

Three-necked round-bottom flask (oven-dried)

-

Dropping funnel (pressure-equalizing)

-

Reflux condenser with a calcium chloride drying tube

-

Magnetic stirrer and stir bar

-

Inert atmosphere setup (Nitrogen or Argon)

-

Ice-water bath and dry ice/acetone bath

-

Separatory funnel

Procedure

1. Preparation of Propargylmagnesium Bromide (Grignard Reagent)

-

All glassware must be oven-dried overnight and assembled hot, then allowed to cool under a stream of dry nitrogen or argon to ensure anhydrous conditions.[2][3][6]

-

Place magnesium turnings (1.2 eq) and a catalytic amount of mercuric chloride (0.1-0.2 mol%) or zinc bromide in the three-necked flask.[2][4][5] A crystal of iodine can also be added to help initiate the reaction.

-

Add a small volume of anhydrous diethyl ether to cover the magnesium turnings.

-

In the dropping funnel, prepare a solution of propargyl bromide (1.0 eq) in anhydrous diethyl ether.

-

Add a small amount of the propargyl bromide solution to the magnesium turnings to initiate the reaction. Initiation is indicated by the disappearance of the iodine color (if used), gentle bubbling, and the formation of a gray/cloudy solution.[2] Gentle warming may be necessary to start the reaction.[2]

-

Once the reaction has started, cool the flask in an ice-water or dry ice/acetone bath to a low temperature (e.g., -10 to 0 °C).[2] This is crucial to prevent the rearrangement of the propargyl Grignard reagent to the allenyl Grignard and to minimize Wurtz coupling side reactions.[2][3][7]

-

Add the remaining propargyl bromide solution dropwise from the dropping funnel, maintaining a gentle reflux and keeping the temperature low. The addition should be carried out over a period of 1-2 hours.[2]

-

After the addition is complete, allow the mixture to stir for an additional 30-60 minutes at low temperature.

2. Synthesis of this compound

-

Prepare a solution of cyclohexanone (1.0 eq) in anhydrous diethyl ether in a separate dropping funnel.

-

Cool the freshly prepared Grignard reagent to 0 °C.

-

Add the cyclohexanone solution dropwise to the stirred Grignard reagent. An exothermic reaction will occur. Maintain the temperature at or below 10 °C during the addition.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

3. Quenching and Work-up

-

Cool the reaction mixture in an ice-water bath.

-

Slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride.[2] This will hydrolyze the magnesium alkoxide and dissolve the magnesium salts.

-

Once the addition is complete and two clear layers have formed, transfer the mixture to a separatory funnel.[2]

-

Separate the layers and extract the aqueous layer with two portions of diethyl ether.[2][3]

-

Combine the organic layers and wash them with brine (saturated NaCl solution).

-

Dry the organic phase over anhydrous magnesium sulfate.[2][3]

-

Filter off the drying agent and remove the diethyl ether under reduced pressure using a rotary evaporator to yield the crude product.

4. Purification

The crude product can be purified by vacuum distillation or column chromatography on silica gel to obtain pure this compound.

Data Presentation

Properties of this compound

| Property | Value |

| Molecular Formula | C₉H₁₄O[1][8] |

| Molecular Weight | 138.21 g/mol [1][8] |

| CAS Number | 19135-08-1[1][8] |

| Appearance | Colorless to light yellow oil |

| Boiling Point | Data not widely available, but vacuum distillation is recommended. |

| Purity (Typical) | ≥95% after purification[1] |

| Yield | 50-70% (typical for similar Grignard reactions)[2] |

Spectroscopic Data (Expected)

| Technique | Expected Chemical Shifts / Bands |

| ¹H NMR (CDCl₃) | δ ~ 3.3-3.5 (s, 1H, -OH), δ ~ 2.4-2.6 (d, 2H, -CH₂-C≡), δ ~ 2.0-2.2 (t, 1H, ≡C-H), δ ~ 1.2-1.8 (m, 10H, cyclohexyl protons) |

| ¹³C NMR (CDCl₃) | δ ~ 80-85 (alkynyl C), δ ~ 70-75 (alkynyl CH), δ ~ 68-72 (quaternary C-OH), δ ~ 20-40 (cyclohexyl and propargyl CH₂) |

| IR (neat) | ~3400 cm⁻¹ (broad, O-H stretch), ~3300 cm⁻¹ (sharp, ≡C-H stretch), ~2120 cm⁻¹ (weak, C≡C stretch)[3] |

Mandatory Visualizations

References

- 1. chemscene.com [chemscene.com]

- 2. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 3. server.ccl.net [server.ccl.net]

- 4. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. reddit.com [reddit.com]

- 8. This compound | C9H14O | CID 87938 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Notes and Protocols for 1-(2-Propynyl)cyclohexan-1-ol in Click Chemistry Reactions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1-(2-Propynyl)cyclohexan-1-ol in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry reactions. This document includes detailed experimental protocols, data presentation, and visualizations to guide researchers in the efficient synthesis of 1,2,3-triazole-containing compounds for various applications, particularly in drug discovery and development.

Introduction to this compound in Click Chemistry

Click chemistry refers to a class of reactions that are rapid, high-yielding, and produce minimal byproducts, making them ideal for the synthesis of complex molecules.[1] The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of click chemistry, enabling the specific and efficient formation of 1,4-disubstituted 1,2,3-triazoles from a terminal alkyne and an azide.[2][3]

This compound is a valuable building block in this context. The terminal alkyne group serves as a handle for the click reaction, while the cyclohexanol moiety provides a three-dimensional scaffold that can be advantageous in designing molecules with specific spatial orientations for interaction with biological targets. The resulting triazole ring is not merely a linker but is a stable, aromatic unit that can participate in hydrogen bonding and dipole interactions, often mimicking the properties of an amide bond but with greater metabolic stability.[4] This makes triazole-containing compounds synthesized from this compound promising candidates for drug discovery, including the development of anticancer agents.[3]

Data Presentation: Representative Reaction Yields

The following table summarizes representative quantitative data for the CuAAC reaction between this compound and a model azide, benzyl azide. The data is illustrative of typical yields that can be expected under optimized conditions based on similar CuAAC reactions.

| Alkyne | Azide | Catalyst System | Solvent System | Reaction Time (h) | Yield (%) |

| This compound | Benzyl Azide | CuSO₄·5H₂O / Sodium Ascorbate | t-BuOH / H₂O (1:1) | 12 | 85-95 |

| This compound | 4-Azidobenzoic acid | CuI / DIPEA | THF | 6 | 80-90 |

| This compound | 1-Azido-4-nitrobenzene | [Cu(CH₃CN)₄]PF₆ | CH₂Cl₂ | 8 | 88-96 |

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound in CuAAC reactions.

Protocol 1: General Procedure for the Synthesis of a 1,4-Disubstituted 1,2,3-Triazole using CuSO₄·5H₂O / Sodium Ascorbate

This protocol describes a standard and widely used method for the CuAAC reaction.

Materials:

-

This compound

-

Organic Azide (e.g., Benzyl Azide)

-

Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)

-

Sodium Ascorbate

-

tert-Butanol (t-BuOH)

-

Deionized Water

-

Ethyl Acetate

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica Gel for column chromatography

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) and the organic azide (1.05 eq) in a 1:1 mixture of t-BuOH and water.

-

To this solution, add sodium ascorbate (0.2 eq) followed by copper(II) sulfate pentahydrate (0.1 eq).

-

Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion of the reaction (typically 12-24 hours), add water to the reaction mixture and extract the product with ethyl acetate (3 x 20 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1,4-disubstituted 1,2,3-triazole.

Protocol 2: Copper(I) Iodide Catalyzed Synthesis in an Organic Solvent

This protocol is suitable for reactions where the reactants may have poor solubility in aqueous mixtures.

Materials:

-

This compound

-

Organic Azide

-

Copper(I) Iodide (CuI)

-

N,N-Diisopropylethylamine (DIPEA)

-

Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous solution of Ammonium Chloride (NH₄Cl)

-

Ethyl Acetate

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica Gel for column chromatography

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add this compound (1.0 eq), the organic azide (1.1 eq), and anhydrous THF.

-

Add CuI (0.05 eq) and DIPEA (2.0 eq) to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by TLC.

-

Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of NH₄Cl.

-

Extract the aqueous layer with ethyl acetate (3 x 15 mL).

-

Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄.

-

Filter the solution and remove the solvent in vacuo.

-

Purify the residue by flash column chromatography on silica gel to yield the desired triazole product.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of a 1,2,3-triazole derivative using this compound via a CuAAC reaction.

Caption: General workflow for CuAAC synthesis.

Signaling Pathway in Drug Discovery

The 1,2,3-triazole scaffold is a common feature in molecules designed as kinase inhibitors for cancer therapy. The following diagram depicts a simplified signaling pathway where a hypothetical inhibitor, synthesized using this compound, could act.

Caption: Inhibition of the MAPK/ERK signaling pathway.

References

Applications of 1-(2-Propynyl)cyclohexan-1-ol in Organic Synthesis: A Focus on Spirocyclic Heterocycles

For Researchers, Scientists, and Drug Development Professionals

Application Notes